7-Bromo-1-methylquinolin-4(1H)-one is a chemical compound with the molecular formula and a CAS number of 89446-51-5. This compound is part of the quinoline family, which consists of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The bromination of quinolinones, such as 7-Bromo-1-methylquinolin-4(1H)-one, is particularly significant in medicinal chemistry for developing new therapeutic agents .
7-Bromo-1-methylquinolin-4(1H)-one can be synthesized through various chemical reactions involving quinoline derivatives. It is classified under the category of heterocycles and specifically falls within the class of substituted quinolinones. Its synthesis and applications have been studied extensively in scientific literature, highlighting its potential in pharmaceutical development .
The synthesis of 7-Bromo-1-methylquinolin-4(1H)-one typically involves bromination reactions using molecular bromine or N-bromosuccinimide (NBS) as halogenating agents. The reactions are often conducted in solvents such as glacial acetic acid or chloroform, sometimes in the presence of catalysts like benzoyl peroxide to enhance yields.
For instance, a study demonstrated that bromination could be directed by the substituents present on the quinoline ring, influencing the regioselectivity of the reaction. The resulting bromo derivatives were characterized using techniques such as NMR spectroscopy and elemental analysis to confirm their structures .
The molecular structure of 7-Bromo-1-methylquinolin-4(1H)-one features a quinoline backbone with a bromine atom at the seventh position and a methyl group at the first position. The compound's structural formula is represented as follows:
Key structural data include:
7-Bromo-1-methylquinolin-4(1H)-one participates in various chemical reactions typical for quinoline derivatives. These include:
The reactivity profile indicates that this compound can be utilized in synthesizing more complex molecules with potential biological activity.
The mechanism of action for compounds like 7-Bromo-1-methylquinolin-4(1H)-one often involves interaction with biological targets such as enzymes or receptors. For example, studies suggest that quinolone derivatives can inhibit bacterial enzymes involved in DNA replication, thus exhibiting antimicrobial properties.
The specific pathways depend on the substituents on the quinoline ring and their electronic effects, which influence binding affinity to target sites. Research has indicated that modifications at various positions can enhance or diminish biological activity, making structure-activity relationship studies crucial in drug development .
Physical Properties:
Chemical Properties:
Relevant Data:
Safety data indicates moderate hazards associated with skin irritation and respiratory effects upon exposure .
7-Bromo-1-methylquinolin-4(1H)-one has several applications in scientific research:
The ongoing research into this compound underscores its importance in both medicinal chemistry and material science, paving the way for innovative applications in various fields.
Quinolin-4(1H)-one derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining a benzene ring with a pyridinone moiety. This core structure exhibits remarkable structural versatility, enabling diverse electronic and steric modifications that fine-tune pharmacological properties. The 4(1H)-quinolone motif serves as a critical pharmacophore in antiparasitic drug discovery due to its ability to interact with multiple biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. Its planar configuration facilitates intercalation into nucleic acids or enzymatic pockets, while substituents at key positions (particularly C-7 and N-1) modulate bioavailability, target affinity, and physicochemical properties.
The antiparasitic potential of quinolines was first realized with quinine's isolation in the 19th century, but systematic exploration of 4(1H)-quinolone derivatives accelerated during the mid-20th century. Early synthetic analogs revealed that the 4-oxo group significantly enhanced bioactivity against Plasmodium and Trypanosoma species compared to simple quinoline cores. This scaffold gained prominence when chloroquine-resistant malaria parasites emerged, prompting research into quinolone-based alternatives. Contemporary drug development efforts, particularly against neglected tropical diseases (NTDs), have reinvigorated interest in these compounds. For Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, quinolin-4(1H)-ones demonstrate exceptional cytocidal activity. Lapatinib-derived analogs exemplify this trend, where structural optimization of 4(1H)-quinolone cores yielded compounds like NEU-1953 (EC~50~ 0.43 µM against T. brucei), establishing them as viable leads for overcoming drug resistance and toxicity limitations of existing therapies [1] [6]. The World Health Organization (WHO) and Drugs for Neglected Diseases Initiative (DNDi) target product profiles emphasize the need for such orally bioavailable, blood-brain barrier-penetrating agents, positioning 4(1H)-quinolones as strategic scaffolds for antiparasitic development [1].
Halogenation, particularly bromination, is a cornerstone strategy for optimizing quinoline-based therapeutics. Bromine incorporation at the C-7 position (7-bromo substitution) exerts multifaceted effects on molecular properties and bioactivity:
Table 1: Impact of Halogen Substituents on Quinoline Bioactivity
Halogen | Electronic Effects | Steric/Binding Effects | Solubility/ADME Influence |
---|---|---|---|
Bromine (Br) | Strong -I effect reduces electron density of quinoline ring, enhancing electrophilic interactions with target sites | Creates hydrophobic binding pockets; fills specific enzyme cavities via van der Waals forces | Increases lipophilicity (cLogP ≈ +0.5), potentially reducing aqueous solubility but improving membrane permeability |
Chlorine (Cl) | Moderate -I effect | Smaller atomic radius than Br; less effective at filling large hydrophobic pockets | Lower lipophilicity increase (cLogP ≈ +0.4) vs. Br |
Fluorine (F) | Strong -I effect; potential dipole interactions | Minimal steric impact; primarily alters electronic properties | Can improve metabolic stability but may reduce passive diffusion |
Bromine's balanced combination of significant hydrophobicity (enhancing membrane penetration), moderate steric bulk (optimally filling target protein pockets), and electron-withdrawing capability (polarizing the quinoline core) makes it superior to other halogens for enhancing trypanocidal activity. In lapatinib-derived 4(1H)-quinolones, bromine at C-7 was critical for maintaining sub-micromolar potency against T. brucei while allowing other modifications to address solubility limitations [1] [8]. The halogen's ability to participate in halogen bonding with carbonyl groups or electron-rich residues in parasitic enzymes further stabilizes drug-target complexes, contributing to improved binding affinity and selectivity [8].
The strategic incorporation of N-1 methylation and C-7 bromination in quinolin-4(1H)-one derivatives addresses multiple challenges in antiparasitic drug development:
Conformational Restriction: Methylation reduces rotational freedom around the N-1 bond, potentially favoring bioactive conformations and enhancing target affinity [2] [8].
C-7 Bromination:
Table 2: Impact of Methyl/Bromine Dual Modification on Key Drug Properties
Property | N-1 Methyl Effect | C-7 Bromo Effect | Combined Outcome |
---|---|---|---|
cLogP | +0.4–0.6 | +0.4–0.5 | Managed increase (~0.8–1.1) optimized for membrane penetration |
Metabolic Stability | Blocks N-oxidation | May shield adjacent positions from oxidation | Markedly reduced hepatic clearance (e.g., HLM Clint improved from 180 → 30 μL/min/mg in demethylated analogs) [1] |
Target Affinity | Minor steric influence; may fix conformation | Halogen bonding; hydrophobic filling | Synergistic potency enhancement (e.g., EC~50~ improvements from µM → nM) |
Aqueous Solubility | Negligible direct effect; may disrupt crystal packing | Moderate reduction | Can be counteracted by adding polar groups (e.g., sp³-hybridized linkers) elsewhere [1] |
The molecular hybridization strategy exemplified by 7-bromo-1-methylquinolin-4(1H)-one leverages these synergistic effects. This scaffold served as a key intermediate in generating advanced antiparasitic leads like 10e (EC~50~ 0.19 µM, solubility 990 µM) and 22a, which achieved a 10^9-fold reduction in parasitemia in murine HAT models [1] [6]. Its design directly addresses WHO Target Product Profile requirements: oral bioavailability, CNS penetration for stage II HAT, and efficacy against drug-resistant strains—validating the bromine/methyl dual-functionalization approach for neglected tropical disease drug development [1] [6].
CAS No.:
CAS No.: 15565-46-5
CAS No.:
CAS No.:
CAS No.: 733811-11-5